Des-(2-hydroxyethyl)opipramol Dihydrochloride
Description
Chemical Classification and Nomenclature
This compound belongs to the dibenzazepine class of chemical compounds, specifically classified as an iminostilbene derivative. The compound carries the Chemical Abstracts Service registry number 4346-38-7 and possesses the molecular formula C21H25N3 for the free base form. The systematic International Union of Pure and Applied Chemistry name for this compound is 11-(3-piperazin-1-ylpropyl)benzo[b]benzazepine, while alternative nomenclature includes 5-[3-(1-piperazinyl)propyl]-5H-dibenzo[b,f]azepine.
The dihydrochloride salt form increases the molecular complexity, with the complete molecular formula becoming C21H25N3·2HCl, resulting in a molecular weight of 392.37 grams per mole. The compound exhibits multiple synonymous designations in chemical databases, including the abbreviated form "deshydroxyethyl opipramol" and various structural descriptors that emphasize its piperazine and dibenzazepine moieties.
Table 1: Chemical Identification Data for this compound
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 4346-38-7 |
| Molecular Formula (Free Base) | C21H25N3 |
| Molecular Formula (Dihydrochloride) | C21H25N3·2HCl |
| Molecular Weight (Free Base) | 319.44 g/mol |
| Molecular Weight (Dihydrochloride) | 392.37 g/mol |
| International Union of Pure and Applied Chemistry Name | 11-(3-piperazin-1-ylpropyl)benzo[b]benzazepine |
| Simplified Molecular Input Line Entry System | C1CN(CCN1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Historical Context and Development
The discovery and characterization of this compound emerged from metabolic studies of opipramol, which was originally developed by Schindler and Blattner in 1961. The identification of this metabolite became significant during investigations into opipramol metabolism using mass spectral techniques, particularly in cases where immunoassays for tricyclic antidepressants indicated unexpectedly high concentrations.
Research conducted in the 1990s identified deshydroxyethyl opipramol as one of the previously reported metabolites of opipramol, alongside other metabolic products including dibenzazepine. The systematic study of opipramol metabolism revealed that this particular metabolite represents a significant pathway in the biotransformation of the parent compound, involving the removal of the 2-hydroxyethyl group from the piperazine ring system.
The compound gained additional research attention as analytical methods advanced, particularly with the development of high-performance liquid chromatography techniques that allowed for more precise identification and quantification of opipramol metabolites in biological samples. This historical progression reflects the broader evolution of pharmaceutical metabolite research and the increasing sophistication of analytical chemistry techniques.
Significance in Pharmaceutical Chemistry
This compound occupies a crucial position in pharmaceutical chemistry as a major metabolite that provides essential insights into drug metabolism pathways. The compound serves as a key marker for understanding the biotransformation processes mediated by the cytochrome P450 2D6 isoenzyme, which is responsible for the metabolic conversion of opipramol.
The significance of this metabolite extends beyond simple academic interest, as it has demonstrated cross-reactivity in commercially available immunoassays designed to detect tricyclic antidepressants. This cross-reactivity phenomenon has important implications for analytical chemistry and clinical monitoring, as the presence of this metabolite can contribute to arbitrarily high concentrations in standard screening assays.
Research has revealed that this compound possesses distinct physical and chemical properties that differentiate it from the parent compound. The removal of the hydroxyethyl group results in altered solubility characteristics, changes in molecular polarity, and modified pharmacokinetic behavior. These alterations make the compound a valuable tool for studying structure-activity relationships within the dibenzazepine class of molecules.
Table 2: Physical and Chemical Properties of this compound
Relationship to Parent Compound Opipramol
The structural relationship between this compound and its parent compound opipramol reveals important insights into metabolic chemistry and molecular modification patterns. Opipramol possesses the molecular formula C23H29N3O and contains a 2-hydroxyethyl group attached to the piperazine nitrogen atom, which is absent in the metabolite.
The metabolic transformation that produces this compound involves the enzymatic removal of the 2-hydroxyethyl substituent from the piperazine ring system through the action of cytochrome P450 2D6. This biotransformation represents a dealkylation reaction, specifically an N-dealkylation process that is characteristic of cytochrome P450-mediated metabolism.
The parent compound opipramol functions as a sigma receptor agonist with high affinity for sigma-1 and sigma-2 receptor subtypes, while also exhibiting antagonist activity at various neurotransmitter receptors. The metabolic conversion to des-(2-hydroxyethyl)opipramol results in a molecule that lacks the hydroxyl functionality, potentially altering its binding characteristics and biological activity profile.
Studies have demonstrated that this compound can be formed through partial hepatic metabolism of opipramol, with the reaction mediated specifically by the cytochrome P450 2D6 isoenzyme. This metabolic pathway represents approximately 70% of opipramol elimination through renal excretion, with 10% remaining unaltered and the remainder eliminated through fecal routes.
Table 3: Structural Comparison Between Opipramol and this compound
| Parameter | Opipramol | This compound |
|---|---|---|
| Molecular Formula | C23H29N3O | C21H25N3·2HCl |
| Molecular Weight | 363.50 g/mol | 392.37 g/mol |
| Hydroxyl Groups | 1 (on piperazine chain) | 0 |
| Piperazine Substitution | N-(2-hydroxyethyl) | N-H |
| Primary Metabolic Enzyme | Substrate for Cytochrome P450 2D6 | Product of Cytochrome P450 2D6 |
| Chemical Abstracts Service Number | 315-72-0 | 4346-38-7 |
The metabolic relationship between these compounds provides valuable information for understanding drug disposition and biotransformation pathways. The formation of this compound represents a detoxification mechanism that reduces the pharmacological activity of the parent compound while facilitating elimination from biological systems. This metabolic conversion has implications for drug monitoring, analytical chemistry, and understanding individual variations in drug metabolism based on cytochrome P450 2D6 genetic polymorphisms.
Properties
IUPAC Name |
11-(3-piperazin-1-ylpropyl)benzo[b][1]benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-3-8-20-18(6-1)10-11-19-7-2-4-9-21(19)24(20)15-5-14-23-16-12-22-13-17-23/h1-4,6-11,22H,5,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUIIIUHZIHOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347790 | |
| Record name | 5-[3-(1-Piperazinyl)propyl]-5H-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4346-38-7 | |
| Record name | 5-[3-(1-Piperazinyl)propyl]-5H-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design
Replacing N-(2-hydroxyethyl)piperazine with unsubstituted piperazine in the nucleophilic substitution step yields Des-(2-hydroxyethyl)opipramol. The reaction follows:
Optimization Parameters
-
Base Selection : Weak bases (e.g., KHPO) or carbonates (KCO) facilitate deprotonation of piperazine without promoting elimination side reactions.
-
Solvent : Toluene or dimethylformamide (DMF) optimizes solubility and reaction kinetics.
-
Temperature : Elevated temperatures (80–120°C) enhance reaction rates but require careful control to avoid decomposition.
Workup and Salt Formation
The free base is converted to the dihydrochloride salt via treatment with HCl gas or concentrated hydrochloric acid in a polar solvent (e.g., ethanol). Recrystallization from acetone or methanol yields the pure salt.
Method 2: Post-Synthetic Modification of Opipramol
Dehydroxyethylation Strategies
Removing the 2-hydroxyethyl group from opipramol presents challenges due to the stability of the C-N bond. Potential approaches include:
-
Acid-Catalyzed Cleavage : Prolonged reflux in concentrated HCl may cleave the hydroxyethyl group, though this risks degrading the dibenzoazepine core.
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Enzymatic Hydrolysis : Esterases or lipases could selectively hydrolyze the hydroxyethyl moiety, but no literature supports this for opipramol derivatives.
Feasibility Assessment
Current evidence suggests direct synthesis (Method 1) is more viable than post-modification. Patent US5599929A highlights the sensitivity of the dibenzoazepine system to strong acids, limiting dealkylation efficiency.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 (Piperazine Alkylation) | Method 2 (Opipramol Modification) |
|---|---|---|
| Yield | 60–75% (estimated) | <20% (theoretical) |
| Purity | High (minimal byproducts) | Low (degradation products likely) |
| Reaction Time | 18–24 hours | 48–72 hours |
| Scalability | Industrially feasible | Laboratory-scale only |
Mechanistic Considerations and Byproduct Formation
Competing Elimination Reactions
During alkylation, N-(3-halopropyl)iminostilbene may undergo β-elimination to form N-allyliminostilbene, reducing yields. Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) and weak bases mitigate this by stabilizing the transition state.
Regioselectivity in Piperazine Substitution
Piperazine possesses two equivalent nitrogen atoms, but steric effects may favor substitution at the less hindered site. Nuclear magnetic resonance (NMR) studies are essential to confirm the regiochemical outcome.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Des-(2-hydroxyethyl)opipramol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Properties
Antidepressant and Anxiolytic Effects
Des-(2-hydroxyethyl)opipramol dihydrochloride exhibits significant antidepressant and anxiolytic effects similar to those of its parent compound, opipramol. It acts primarily through modulation of neurotransmitter systems, particularly involving serotonin (5-HT) and dopamine (D2) receptors. Research indicates that the compound does not inhibit the reuptake of these neurotransmitters but instead blocks specific receptor subtypes, contributing to its therapeutic effects in generalized anxiety disorder (GAD) and depression .
Receptor Interaction
The compound has a high affinity for sigma receptors (both sigma-1 and sigma-2), which are implicated in various neuropsychiatric disorders. Its interaction with these receptors may enhance neuroprotective effects and modulate anxiety-related behaviors . Additionally, studies have shown that it can inhibit monoamine oxidase activity, which may further contribute to its antidepressant effects by increasing the availability of monoamines in the brain .
Therapeutic Applications
Drug Repurposing Potential
Given its pharmacological profile, this compound is being considered for drug repurposing in treating conditions beyond anxiety and depression. Its ability to limit exaggerated lipolysis without causing weight gain positions it as a candidate for managing metabolic disorders associated with psychiatric medications .
Case Studies and Clinical Applications
Recent studies have documented the use of this compound in elderly patients with polypharmacy issues, where it has been effective in managing anxiety without significant drug interactions or adverse effects . Furthermore, clinical trials are ongoing to explore its efficacy in treating chronic pain conditions where anxiety plays a significant role.
Biochemical Mechanisms
Inhibition of Lipolysis
Research has indicated that this compound inhibits lipolysis in human adipocytes. This effect is crucial as it suggests potential applications in treating obesity-related disorders while minimizing weight gain associated with traditional antidepressants .
Impact on Oxidative Stress
The compound has also been shown to interact with hydrogen peroxide generation by amine oxidases. This interaction suggests a role in reducing oxidative stress, which is often elevated in patients with mood disorders. Such properties could contribute to neuroprotective effects, making it a valuable agent in neurodegenerative disease management .
Mechanism of Action
The mechanism of action of Des-(2-hydroxyethyl)opipramol Dihydrochloride involves its interaction with sigma receptors, particularly the sigma-1 receptor. This interaction leads to the modulation of neurotransmitter systems, resulting in anxiolytic and antidepressant effects. The compound does not act as a monoamine reuptake inhibitor, which distinguishes it from other tricyclic antidepressants .
Comparison with Similar Compounds
Structural Features :
- Parent Compound : Opipramol dihydrochloride (CAS 909-39-7) has a tricyclic dibenzazepine core with a 3-(5H-dibenz[b,f]azepin-5-yl)propyl substituent and a 1-(2-hydroxyethyl)piperazine group. Both nitrogen atoms in the piperazine ring are protonated in its dihydrochloride form .
- Molecular Weight : 436.41 g/mol .
Pharmacology :
Crystallography :
- Crystallizes in the orthorhombic space group Pna2₁ with a 3D hydrogen-bonded network involving N–H⋯Cl, O–H⋯Cl, and C–H⋯Cl interactions .
Des-(2-hydroxyethyl)opipramol Dihydrochloride
Structural Modifications :
- The removal of the 2-hydroxyethyl group reduces molecular weight and polarity. This may alter blood-brain barrier penetration or metabolic pathways compared to the parent compound.
Hypothesized Pharmacology :
- Sigma receptor affinity might persist, but effects on 5-HT2 or H1 receptors require empirical validation.
Other Dihydrochloride Salts
(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS 71697-89-7)
- Structure : Linear pentanamide backbone with two amine groups.
- Safety: Limited toxicological data available; precautionary measures include avoiding inhalation and skin contact .
2-(Ethyl(2-(piperidin-2-yl)ethyl)amino)ethanol Dihydrochloride (CAS 1219960-54-9)
- Application: Pharmaceutical intermediate with a piperidine-ethanol core.
- Molecular Weight : 273.24 g/mol, significantly smaller than opipramol derivatives .
Comparative Data Table
Research Implications and Gaps
- Structural Insights : The hydroxyethyl group in opipramol dihydrochloride contributes to its crystalline packing and solubility. Its removal may necessitate alternative formulation strategies .
- Safety Considerations: Toxicological profiles for Des-(2-hydroxyethyl)opipramol remain unstudied, paralleling gaps noted for similar dihydrochloride compounds like (2S)-2,5-diaminopentanamide .
- Receptor Binding : Computational modeling or in vitro assays are needed to confirm the impact of structural changes on receptor affinity.
Biological Activity
Des-(2-hydroxyethyl)opipramol dihydrochloride is a derivative of opipramol, a tricyclic compound known for its anxiolytic and antidepressant properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
Chemical Structure and Properties
This compound features a tricyclic structure similar to other antidepressants but includes a 2-hydroxyethyl side chain. This modification is crucial for its interaction with various biological targets, particularly sigma-1 receptors, which play a role in neuroprotection and modulation of neurotransmitter systems.
The primary mechanism of action for this compound involves its affinity for sigma-1 receptors. These receptors are implicated in several neurobiological processes, including:
- Neurotransmitter Modulation : Sigma-1 receptor activation influences the release of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation.
- Neuroprotection : By modulating calcium homeostasis and reducing oxidative stress, sigma-1 receptor activation contributes to neuronal survival under stress conditions.
Pharmacological Effects
This compound exhibits several pharmacological effects:
- Anxiolytic Effects : Clinical studies have demonstrated that opipramol derivatives can alleviate anxiety symptoms without the sedative effects commonly associated with benzodiazepines .
- Antidepressant Activity : While primarily used for anxiety disorders, some studies suggest that des-(2-hydroxyethyl)opipramol may also possess antidepressant properties, potentially making it effective for patients with comorbid anxiety and depression .
In Vitro Studies
Research indicates that this compound has significant effects on human adipocytes, where it exhibits antilipolytic properties. Unlike other psychoactive drugs, it does not impair insulin-mediated glucose uptake while inhibiting lipolysis induced by β-adrenergic agonists . This unique profile suggests potential applications in managing metabolic side effects associated with other psychotropic medications.
Case Studies and Clinical Trials
Several clinical trials have assessed the efficacy of opipramol and its derivatives:
- Controlled Study of Opipramol : A study comparing opipramol with chlordiazepoxide reported favorable outcomes in treating anxiety disorders. Participants receiving opipramol showed significant improvements in anxiety and psychosomatic symptoms compared to those on placebo .
- Long-term Efficacy : A longitudinal study indicated that patients treated with opipramol experienced sustained relief from anxiety symptoms over extended periods, suggesting its potential as a long-term treatment option .
Comparative Analysis
| Compound | Mechanism of Action | Primary Use | Notable Effects |
|---|---|---|---|
| Des-(2-hydroxyethyl)opipramol | Sigma-1 receptor agonist | Anxiety disorders | Anxiolytic, antilipolytic |
| Opipramol | Sigma-1 receptor agonist | Anxiety and depression | Mild sedative effect |
| Imipramine | Serotonin-Norepinephrine reuptake inhibitor | Depression | Antidepressant, can cause sedation |
Q & A
Basic Research Questions
Q. What are the key structural features of Des-(2-hydroxyethyl)opipramol Dihydrochloride, and how do they influence its physicochemical properties?
- Methodological Answer : Structural elucidation via X-ray crystallography reveals a tricyclic dibenzazepine core and a piperazine moiety. The absence of the 2-hydroxyethyl group (compared to opipramol dihydrochloride) alters polarity and hydrogen-bonding capacity, impacting solubility and crystallinity. Key parameters include space group Pna21 and unit cell dimensions (e.g., a = 33.6581 Å, b = 9.4265 Å) . Comparative analysis with opipramol dihydrochloride (CAS 909-39-7) can highlight differences in molecular packing and stability .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, leveraging the compound’s aromatic chromophores. Method validation should include specificity testing against structurally similar impurities (e.g., desmethyl analogues) and stress studies under acidic/oxidative conditions . Mass spectrometry (LC-MS) provides higher specificity for metabolite identification, particularly in pharmacokinetic studies .
Q. How is this compound synthesized, and what are critical purification steps?
- Methodological Answer : Synthesis involves reductive amination of the dibenzazepine precursor with a modified piperazine derivative, followed by dihydrochloride salt formation. Purification via recrystallization from ethanol/water mixtures ensures removal of unreacted intermediates. Process optimization should monitor residual solvents (e.g., dichloromethane) using gas chromatography .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported receptor binding affinities of this compound?
- Methodological Answer : Discrepancies in σ1/σ2 opioid receptor agonism (vs. opipramol’s D2/5HT2 antagonism) require radioligand displacement assays under standardized conditions (e.g., 5 nM [³H]-DTG for σ receptors). Competitive binding studies with selective inhibitors (e.g., haloperidol for σ1) and dose-response curves (IC50 calculations) clarify specificity . Parallel functional assays (e.g., cAMP modulation) validate antagonistic/agonistic activity .
Q. How does the absence of the 2-hydroxyethyl group affect metabolic stability and CYP450 interactions?
- Methodological Answer : In vitro liver microsome assays (human/rat) compare oxidative metabolism rates. Phase I metabolites are profiled using LC-MS/MS, focusing on N-dealkylation and aromatic hydroxylation pathways. CYP inhibition assays (e.g., CYP2D6 fluorogenic substrates) quantify competitive inhibition constants (Kᵢ), with structural modeling (docking simulations) explaining altered enzyme interactions due to the missing hydroxyethyl group .
Q. What crystallographic evidence supports the stability of this compound under varying humidity and temperature conditions?
- Methodological Answer : Hygroscopicity is assessed via dynamic vapor sorption (DVS), while thermal stability is tested by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). X-ray powder diffraction (XRPD) identifies polymorphic transitions, with hydrogen-bonding patterns (N–H⋯Cl, O–H⋯Cl) critical for lattice integrity under stress .
Q. How can researchers design in vivo studies to differentiate the anxiolytic effects of Des-(2-hydroxyethyl)opipramol from its parent compound?
- Methodological Answer : Use rodent models (e.g., elevated plus maze, forced swim test) with dose-ranging studies (1–10 mg/kg, i.p.). Pharmacokinetic profiling ensures plasma/brain exposure equivalence. Behavioral data are analyzed alongside receptor occupancy (ex vivo autoradiography) to correlate efficacy with σ1 receptor modulation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Re-evaluate solubility using standardized shake-flask methods (USP/Ph. Eur.) at controlled pH (1.2–7.4). Confounding factors include ionic strength (HCl vs. phosphate buffers) and polymorphic forms. Cross-validate with computational models (e.g., Hansen solubility parameters) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
